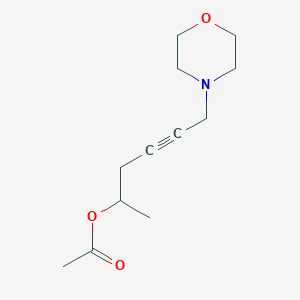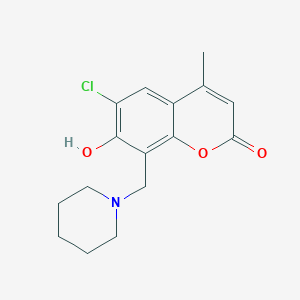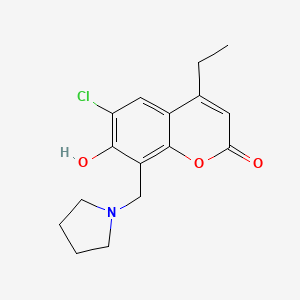
4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a pyrrolidin-1-ylmethyl group attached to the chromen-2-one core, along with ethyl, hydroxy, and methyl substituents. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core and introduce the pyrrolidin-1-ylmethyl group through nucleophilic substitution reactions. The ethyl, hydroxy, and methyl groups can be introduced through various alkylation and hydroxylation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, resulting in the formation of alcohols or alkanes.
Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of 4-ethyl-5-oxo-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one, while reduction can result in the formation of 4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chroman-2-one.
Applications De Recherche Scientifique
4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression. The specific molecular targets and pathways involved depend on the particular biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one can be compared with other similar compounds, such as:
4-ethyl-5-hydroxy-7-methylchromen-2-one: Lacks the pyrrolidin-1-ylmethyl group, which may result in different biological activities and chemical properties.
4-ethyl-5-hydroxy-7-methyl-6-(morpholin-1-ylmethyl)chromen-2-one: Contains a morpholin-1-ylmethyl group instead of the pyrrolidin-1-ylmethyl group, which can affect its interaction with molecular targets and its overall biological activity.
4-ethyl-5-hydroxy-7-methyl-6-(piperidin-1-ylmethyl)chromen-2-one: Contains a piperidin-1-ylmethyl group, which may lead to different pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-12-9-15(19)21-14-8-11(2)13(17(20)16(12)14)10-18-6-4-5-7-18/h8-9,20H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDYTXIDUOUJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-chloro-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5910420.png)
![7-hydroxy-6-methyl-8-(piperidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B5910423.png)
![3-hydroxy-4-(piperidin-1-ylmethyl)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5910424.png)
![1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone](/img/structure/B5910440.png)

![7-hydroxy-6-methyl-8-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B5910466.png)
![3-hydroxy-4-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B5910472.png)
